2-thioUTP

Beschreibung

Contextual Significance of Nucleoside Triphosphate Analogs in Nucleic Acid and Receptor Biology

Nucleoside triphosphate analogs are structurally similar to natural NTPs but feature modifications to the base, sugar, or phosphate (B84403) groups wikipedia.orgmdpi.com. These modifications can confer altered properties, such as increased stability, altered substrate specificity for enzymes like polymerases, or modified interactions with cellular receptors wikipedia.orgmdpi.comfrontiersin.org. The study of these analogs provides insights into the mechanisms of nucleic acid synthesis and function, as well as the intricacies of cellular signaling mediated by nucleotide-binding receptors routledge.comuvic.catandfonline.com.

In nucleic acid biology, nucleoside triphosphate analogs are used to probe enzyme activity, introduce labels into DNA and RNA, and synthesize modified nucleic acids with enhanced properties, such as increased stability or altered immunogenicity baseclick.euroutledge.commdpi.comfrontiersin.orgapexbt.com. For instance, modified NTPs are crucial in in vitro transcription for producing modified messenger RNA (mRNA) used in research and therapeutic applications apexbt.comtrilinkbiotech.comjenabioscience.com.

In receptor biology, particularly concerning purinergic receptors, nucleoside triphosphates and their analogs act as ligands, modulating various physiological processes tocris.combio-techne.comjenabioscience.comnews-medical.netbioscientifica.comnih.govjenabioscience.com. Purinergic receptors, including P2X and P2Y subtypes, are activated by extracellular nucleotides and play roles in neurotransmission, inflammation, and vascular function, among others news-medical.netnih.gov. Nucleoside triphosphate analogs with selective binding profiles for specific receptor subtypes are essential pharmacological tools for dissecting these complex signaling pathways tocris.combio-techne.comnews-medical.netnih.gov.

Overview of 2-ThioUTP Research Trajectories and Scientific Contributions

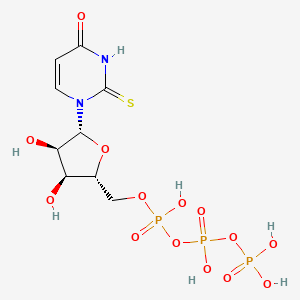

2-Thio-UTP (2-Thiouridine-5'-Triphosphate) is a modified nucleoside triphosphate analog where a sulfur atom replaces the oxygen at the 2-position of the uracil (B121893) base apexbt.comjenabioscience.comtrilinkbiotech.comnih.gov. This seemingly small modification significantly impacts its biological interactions and has led to diverse research trajectories.

One key area of research involves the use of 2-thio-UTP in the synthesis of modified RNA. RNAs incorporating 2-thio-uridine have shown reduced immunogenicity compared to their unmodified counterparts, exhibiting decreased activation of key innate immune sensors like RNA-dependent protein kinase (PKR), 2'-5'-oligoadenylate synthetase, retinoic acid-inducible protein I (RIG-I), and Toll-like receptors (TLRs) apexbt.comtrilinkbiotech.com. This property is particularly relevant for the development of mRNA-based therapeutics, where minimizing unwanted immune responses is crucial apexbt.comtrilinkbiotech.comjenabioscience.comtrilinkbiotech.com. However, 2-thio-U modified mRNAs have also been noted to show poor translation efficiency in some cell-free systems and cultured cells trilinkbiotech.com.

Another significant research trajectory for 2-thio-UTP centers on its activity as a ligand for purinergic receptors. It is recognized as a potent and selective agonist, particularly for the human P2Y2 receptor tocris.combio-techne.comjenabioscience.comnews-medical.netjenabioscience.comtrilinkbiotech.comjenabioscience.com. This activity makes 2-thio-UTP a valuable tool for studying the function of P2Y2 receptors and their roles in various physiological and pathological processes tocris.combio-techne.comjenabioscience.comnews-medical.netbioscientifica.comnih.govnih.gov. Research using 2-thio-UTP has contributed to understanding P2Y2 receptor-mediated signaling in areas such as bone cell function and the control of parasitic infections bioscientifica.comnih.gov.

Furthermore, 2-thio-UTP has been identified as a competitive inhibitor of CTP synthetase trilinkbiotech.com. Its structural properties, including its molecular formula C9H15N2O14P3S (free acid) and molecular weight of approximately 500.2 g/mol , are well-characterized apexbt.comjenabioscience.comtrilinkbiotech.comnih.govjenabioscience.comabmole.com. It is typically supplied as a solution in water and requires cold storage apexbt.comjenabioscience.comjenabioscience.com.

The research surrounding 2-thio-UTP highlights its utility as a versatile chemical probe and a component in the synthesis of modified nucleic acids, contributing significantly to contemporary chemical biology.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H15N2O14P3S |

|---|---|

Molekulargewicht |

500.21 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

KHYOUGAATNYCAZ-XVFCMESISA-N |

Isomerische SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Kanonische SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Thioutp and Analogous Thionucleotides

Chemical Synthesis Pathways for 2-Thiouridine (B16713) Precursors

The synthesis of 2-thiouridine, the nucleoside precursor to 2-thioUTP, often involves modifying the uracil (B121893) base of uridine (B1682114). Several chemical pathways have been developed for this purpose, frequently employing strategies that manipulate the sugar moiety to facilitate thiolation.

Strategies Involving Anhydro-Nucleoside Ring Opening and Thiolation

One prominent strategy for introducing the sulfur atom at the C2 position of the uracil base involves the formation and subsequent ring-opening of anhydro-nucleoside intermediates. For instance, 2,2'-anhydrouridine, an intermediate readily accessible from uridine, can undergo ring opening with a thiolate nucleophile to yield 2'-substituted uridine derivatives nih.govresearchgate.netmdpi.com. This approach has been utilized in the synthesis of 2'-S-aryl-2'-thiouridine analogues fiu.edu. The reaction of 2,2'-anhydroarabinouridine with thiolates is a well-established procedure for preparing 2'-S-aryl-2'-thiouridine precursors fiu.edu.

Another related strategy involves the thiolysis of anhydrocytidines, such as α-anhydrocytidines, in the presence of a sulfur source like sodium hydrosulfide (B80085) ucl.ac.uk. This reaction can occur in solvents like formamide (B127407) or dimethylformamide, leading to the formation of 2-thiocytidine (B84405) derivatives ucl.ac.uk. While these conditions might not be considered prebiotically plausible, the chemical transformation is efficient ucl.ac.uk.

Research has also explored the prebiotic synthesis of 2-thiouridine derivatives through phosphorylation of 2-thiouridine, which can lead to cyclophosphate intermediates that rearrange to form thioanhydronucleosides acs.orgnih.gov. These intermediates contain a sulfur atom connected to the C2' position and have been investigated for their potential role in the prebiotic synthesis of 2'-deoxynucleosides acs.orgnih.gov.

Functional Group Protection and Deprotection in Nucleoside Derivatization

Chemical synthesis of modified nucleosides and nucleotides often necessitates the use of protecting groups to prevent unwanted side reactions and ensure regioselectivity mdpi.comresearchgate.nettandfonline.comumich.edu. For nucleoside derivatization, particularly when introducing modifications like the thio group, hydroxyl groups on the sugar moiety (2', 3', and 5') and exocyclic amino groups on the base may require protection researchgate.nettandfonline.comumich.edunih.gov.

The 5'-hydroxyl group is typically the most reactive and is often protected with acid-labile groups like the dimethoxytrityl (DMTr) group umich.edunih.govgoogle.com. Protection of the 3' and 2' hydroxyls is also common, especially in phosphoramidite (B1245037) chemistry used for oligonucleotide synthesis researchgate.nettandfonline.comnih.gov. Various protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TOM) or acetals (e.g., Fpmp), are employed for the 2' position nih.gov.

In the context of thiouridine synthesis, protection strategies are employed before introducing the sulfur functionality or during subsequent transformations like phosphorylation. For example, in the synthesis of 2'-amino-2'-deoxy-2-thiouridine, the 2'-amino group was protected by trifluoroacetylation before phosphorylation nih.gov.

Efficient Triphosphorylation Techniques for Nucleoside Analogs

Converting a nucleoside analog like 2-thiouridine into its triphosphate form, this compound, is a critical step in its synthesis. Efficient triphosphorylation techniques are essential to achieve high yields and purity of the final product.

One-Pot Phosphorylation Methods for Nucleoside Triphosphates

One-pot synthesis strategies are often preferred for nucleoside triphosphorylation as they can minimize handling, reduce purification steps, and potentially improve yields mdpi.comresearchgate.nettandfonline.comnih.gov. The Ludwig-Eckstein method is a widely used one-pot, three-step chemical method for the synthesis of nucleoside triphosphates starting from unprotected nucleosides mdpi.comresearchgate.nettandfonline.com. This method typically involves the reaction of the nucleoside with a phosphorylating agent, followed by reaction with pyrophosphate, and subsequent hydrolysis mdpi.comnih.gov.

While the original Ludwig procedure can sometimes suffer from low conversion and purification issues due to byproduct formation, improved one-pot methods have been developed researchgate.nettandfonline.com. These improvements often involve optimizing reaction conditions to enhance selectivity and yield researchgate.nettandfonline.com. Some one-pot methods start from the nucleoside monophosphate, which is then converted to the triphosphate mdpi.com.

Enzymatic synthesis methods also offer one-pot approaches for producing nucleoside triphosphates and their analogs mdpi.com. These methods often utilize a cascade of enzymes, starting from nucleosides or even ribose, and can achieve high yields with improved regio- and stereoselectivity under mild conditions mdpi.com.

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving high yields in nucleoside triphosphorylation reactions requires careful optimization of reaction conditions, including solvent, temperature, reaction time, and the nature of the phosphorylating agent and pyrophosphate source researchgate.nettandfonline.comnih.gov.

Optimization studies have shown that parameters such as decreasing the reaction temperature and increasing the reaction time can improve selectivity and yield in chemical phosphorylation methods researchgate.netnih.gov. For instance, lowering the temperature to -15°C and extending the reaction time to 2 hours significantly improved the yield and purity of nucleoside triphosphate analogues synthesized via an improved Ludwig procedure researchgate.netnih.gov.

The choice of pyrophosphate salt can also influence the reaction efficiency tandfonline.com. Monitoring the reaction progress using techniques like ³¹P NMR is crucial for optimizing reaction time and minimizing byproduct formation researchgate.nettandfonline.comnih.gov.

While specific detailed optimization data for the chemical synthesis of this compound are not extensively detailed in the provided search results, the general principles of optimizing one-pot phosphorylation methods for nucleoside analogs are applicable.

Spectroscopic and Chromatographic Characterization of Synthesized this compound Derivatives

Characterization of synthesized this compound and its derivatives is essential to confirm their identity, purity, and structural integrity. Spectroscopic and chromatographic techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is a powerful tool for determining the structure of nucleosides and nucleotides mdpi.comoup.comoup.comicm.edu.pl. The presence of the thio group in 2-thiouridine and this compound can be confirmed by characteristic shifts in the ¹³C NMR spectrum, particularly for the C2 carbon of the uracil base, which is shifted downfield compared to uridine nih.gov. ³¹P NMR is particularly useful for analyzing the phosphate (B84403) chain of nucleoside triphosphates, providing information about the α, β, and γ phosphates mdpi.com.

Mass Spectrometry (MS), including techniques like ESI-MS and MALDI-TOF/MS, is used to determine the molecular weight and confirm the elemental composition of synthesized compounds mdpi.comoup.comoup.comicm.edu.pl. This is crucial for verifying the successful incorporation of the thio group and the triphosphate moiety.

Ultraviolet (UV) spectroscopy is also commonly used for the characterization of nucleosides and nucleotides, as they exhibit characteristic UV absorption spectra based on their nucleobase google.commdpi.comicm.edu.pljenabioscience.com. The introduction of a thio group can alter the UV absorption properties, providing another point of characterization mdpi.comjenabioscience.com. This compound has a characteristic λmax at around 274 nm with a specific extinction coefficient jenabioscience.com.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized this compound and for separating it from reaction byproducts and starting materials nih.govoup.comoup.comtocris.combio-techne.com. Reversed-phase HPLC is commonly used for the purification and analysis of modified nucleotides oup.comoup.com. Ion-exchange chromatography can also be employed for the purification of nucleoside triphosphates nih.gov. The purity of this compound is typically assessed by HPLC, with a purity of ≥95% often considered acceptable for research applications jenabioscience.comtocris.combio-techne.com.

The combination of these spectroscopic and chromatographic techniques provides comprehensive data to confirm the successful synthesis and purity of this compound and its derivatives, ensuring their suitability for downstream applications.

| Technique | Information Provided | Relevance to this compound Characterization |

| ¹H NMR | Proton environment and coupling patterns | Confirming the sugar and base structure |

| ¹³C NMR | Carbon skeleton and functional group identification | Verifying the presence of the thio group at C2 (downfield shift) nih.gov |

| ³¹P NMR | Phosphate backbone structure | Analyzing the α, β, and γ phosphates of the triphosphate mdpi.com |

| Mass Spectrometry | Molecular weight and elemental composition | Confirming the mass of the synthesized compound mdpi.comoup.comoup.com |

| UV Spectroscopy | Characteristic absorption maxima and extinction coefficient | Confirming the presence of the modified base mdpi.comjenabioscience.com |

| HPLC | Purity assessment and separation of components | Determining the purity and isolating the desired product nih.govoup.comoup.comjenabioscience.comtocris.combio-techne.com |

Enzymatic Recognition, Incorporation, and Consequences for Nucleic Acid Function

Substrate Properties of 2-ThioUTP for RNA Polymerases

The ability of RNA polymerases to recognize and incorporate this compound varies depending on the specific polymerase and the transcription conditions.

T7 RNA Polymerase Substrate Specificity and Transcriptional Efficiency

T7 RNA polymerase can utilize this compound as a substrate for in vitro transcription. Studies have shown that transcription with this compound and 2-thioCTP as substrates can yield amounts of RNA product (thioRNA) comparable to those obtained with natural NTPs. For instance, in one study, the amount of a 30-nucleotide RNA product (thioRNA30) produced using thioUTP and thioCTP was 90% of that produced with natural NTPs. researchgate.netoup.com This indicates that this compound is a relatively good substrate for T7 RNA polymerase compared to some other modified nucleotides like 2'-amino- and 2'-fluoro-2'-deoxypyrimidine nucleoside triphosphates. researchgate.netoup.com The efficiency of incorporation can be influenced by the DNA template sequence, particularly the leader sequence. researchgate.netoup.comnih.gov

While wild-type T7 RNA polymerase can incorporate 2'-modified nucleotides, including 2'-fluoro and 2'-amino analogs, with varying efficiency, mutant polymerases like DuraScribe™ T7 RNA polymerase have been engineered for improved incorporation of specific modifications, such as 2'-fluoro-2'-deoxypyrimidine nucleoside triphosphates. researchgate.netfrontiersin.orgnih.gov However, the incorporation of thioUTP and thioCTP using this particular mutant polymerase was found to be ineffective, with relative efficiency decreasing to less than 10%. researchgate.net This suggests that the substrate specificity is highly dependent on the specific enzyme variant and the type of modification.

The transcription process with T7 RNA polymerase involves an initiation phase, where abortive products can be formed, and an elongation phase, leading to full-length RNA. researchgate.netoup.comnih.gov The formation of abortive products, particularly in the +11 to +15 region, was less pronounced when using thioUTP and thioCTP compared to 2'-NH2dUTP and 2'-NH2dCTP, contributing to the higher yield of full-length thioRNA. researchgate.netoup.com

Table 1: Relative Transcription Efficiency of T7 RNA Polymerase with Modified Pyrimidine (B1678525) NTPs

| Substrates Used | Relative Efficiency (compared to natural NTPs) | RNA Product Name |

| ThioUTP and ThioCTP | 90% | thioRNA30 |

| 2'-NH2dUTP and 2'-NH2dCTP | 54% | aminoRNA30 |

| 2'-FdUTP and 2'-FdCTP | 10% | fluoroRNA30 |

Data derived from researchgate.netoup.com. Note: This table presents data for a specific 30-nucleotide RNA product.

Influence of DNA Template Leader Sequences on this compound Incorporation Fidelity and Yield

The sequence of the DNA template, particularly the leader sequence (the transcribed region before the main sequence of interest), plays a critical role in the efficiency and fidelity of modified nucleotide incorporation by T7 RNA polymerase. Studies have shown that a leader sequence of approximately +15 nucleotides is important for the effective incorporation of modified pyrimidine nucleoside triphosphates, including thioUTP, during in vitro transcription. researchgate.netoup.comnih.govoup.com The efficiency of incorporation can be affected by the position and sequence context of the modified nucleotide within the nascent RNA. For example, consecutive incorporation of modified residues or their placement early in the transcript (within the first ~10 nucleotides, the initiation phase) can be less efficient and lead to abortive products. researchgate.netoup.comnih.gov

Research indicates that when an adequate leader sequence is selected, the incorporation of thioUTP and thioCTP by T7 RNA polymerase proceeds well and is superior to that of other frequently used modified NTP analogs for techniques like SELEX (systematic evolution of ligands by exponential enrichment). oup.comnih.govoup.com

Incorporation by Other Nucleic Acid Modifying Enzymes

Beyond RNA polymerases, other enzymes involved in nucleic acid metabolism can interact with this compound.

Reverse Transcriptase Fidelity with this compound-Modified RNA Templates

Reverse transcriptases are enzymes that synthesize DNA from an RNA template. The fidelity of reverse transcription can be influenced by modifications present in the RNA template. Studies have examined the ability of reverse transcriptases to read through modified nucleotides in RNA templates.

Research has shown that reverse transcription of RNA templates containing 4'-thiouridine (a different thionucleotide modification) proceeds smoothly and effectively, with high fidelity. oup.comoup.comresearchgate.net For example, using Superscript™ II reverse transcriptase, the reverse transcription of a 59-nucleotide thioRNA template (thioRNA59) produced complementary DNA with high fidelity, comparable to that obtained with unmodified RNA. oup.comoup.comresearchgate.net

While the provided search results specifically discuss 4'-thiouridine in the context of reverse transcription fidelity, one result mentions that avian myeloblastosis virus and Maloney murine leukemia virus reverse transcriptases pause when encountering a 2'-thiophosphate (a backbone modification) in their template RNAs, but eventually read through. nih.gov This suggests that modifications involving sulfur atoms in the RNA template can be accommodated by reverse transcriptases, although they might cause pausing. The fidelity with which reverse transcriptases handle 2-thioU (incorporated from this compound) within an RNA template is crucial for applications like SELEX, which involves reverse transcribing modified RNA libraries. The successful use of thioUTP and thioCTP in SELEX protocols, which require efficient and precise reverse transcription of the resulting thioRNA, further supports that reverse transcriptases can process RNA templates containing these modifications with high fidelity. oup.comnih.govoup.comresearchgate.net

Table 2: Reverse Transcription of ThioRNA Template by Superscript™ II

| Template Used | Reverse Transcription Efficiency | Fidelity |

| RNA59 | Effective | High |

| ThioRNA59 | Smooth and Effective | High |

Data derived from oup.comoup.comresearchgate.net. Note: ThioRNA59 contains 4'-thiouridine and 4'-thiocytidine, incorporated using thioUTP and thioCTP in the preceding transcription step.

Polymerase Ribozyme Acceptance of this compound Analogs

Studies investigating the substrate specificity of polymerase ribozymes have explored the acceptance of various nucleotide analogs, including this compound. An evolved form of the class I polymerase ribozyme was tested for its ability to incorporate modified forms of UTP in RNA-templated primer extension reactions. This research demonstrated that the ribozyme could accept numerous nucleotide analogs. nih.govresearchgate.net

In one study, 2-thio-UTP was tested as a substrate for a polymerase ribozyme in a 3'-end labeling reaction of nucleic acids. The ribozyme was able to incorporate 2-thio-UTP with a reported yield of 68%. nih.govresearchgate.net This indicates that polymerase ribozymes can accept 2-thio-UTP as a substrate, facilitating its incorporation into RNA molecules.

A table summarizing the acceptance of 2-thio-UTP by a polymerase ribozyme is presented below:

| NTP Analog | Source | Yield (%) |

| 2-thio-UTP | T | 68 |

Note: 'T' in the Source column refers to the source of the analog as described in the cited research.

Functional Modulation of RNA by this compound Modification

The incorporation of this compound into RNA can significantly modulate its functional properties, particularly its interaction with the innate immune system. RNAs containing this compound are generally less immunogenic compared to their unmodified counterparts. trilinkbiotech.comapexbt.com This reduced immunogenicity is a key characteristic that makes this compound modified RNA of interest in therapeutic applications.

Modification of mRNA with this compound has been shown to attenuate innate immune responses. trilinkbiotech.comapexbt.com This attenuation is attributed to the reduced recognition of the modified RNA by cellular sensors involved in initiating immune signaling cascades. Studies have demonstrated that incorporating this compound, alongside other modifications like 5-Methylcytidine, can significantly decrease Toll-like receptor (TLR)-mediated recognition of mRNA. trilinkbiotech.com

The reduced immunogenicity conferred by this compound modification is a crucial factor in the development of therapeutic mRNA, as it can lead to increased stability and longevity of the mRNA in vivo by minimizing the activation of the innate immune system. trilinkbiotech.com

RNA-dependent protein kinase (PKR) is a key sensor of foreign RNA that triggers an antiviral response. RNA modified with 2-Thio-U has been shown to result in no activation of RNA-dependent protein kinase. trilinkbiotech.comapexbt.com This lack of PKR activation contributes to the reduced immunogenicity observed with this compound modified RNA.

2'-5'-oligoadenylate synthetase (OAS) is another enzyme in the innate immune pathway that is activated by double-stranded RNA. Activated OAS leads to the degradation of RNA by RNase L. wikipedia.org The incorporation of 2-Thio-U into mRNA leads to significantly reduced levels of 2'-5'-oligoadenylate synthetase activation. trilinkbiotech.comapexbt.com This suppression helps the modified RNA evade this antiviral surveillance mechanism.

Retinoic acid-inducible protein I (RIG-I) is a cytosolic RNA sensor that plays a critical role in detecting viral RNA and initiating type I interferon responses. googleapis.combiorxiv.orgnih.gov RNAs prepared from 2-Thio-UTP have shown reduced levels of activation of retinoic acid-inducible protein I. trilinkbiotech.comapexbt.com This downregulation of RIG-I signaling further contributes to the attenuated immunogenic profile of this compound modified RNA.

Toll-like receptors (TLRs), particularly TLR7 and TLR8, are endosomal sensors that recognize single-stranded RNA and trigger immune responses. biorxiv.orgnih.gov Modification of RNA with 2-Thio-U has been associated with the suppression of activation of Toll-like receptors. trilinkbiotech.comapexbt.com This modulation of TLR activation is a significant mechanism by which this compound modified RNA reduces innate immune stimulation. Substituting a percentage of uridine (B1682114) with 2-Thio-U in mRNA has been shown to significantly decrease TLR-mediated recognition in mice. trilinkbiotech.com

Table summarizing the effects of 2-Thio-U modification on innate immune sensors:

| Innate Immune Sensor | Effect of 2-Thio-U Modification | Citation |

| RNA-Dependent Protein Kinase (PKR) | No activation | trilinkbiotech.comapexbt.com |

| 2'-5'-Oligoadenylate Synthetase | Significantly reduced activation | trilinkbiotech.comapexbt.com |

| Retinoic Acid-Inducible Protein I (RIG-I) | Reduced levels of activation | trilinkbiotech.comapexbt.com |

| Toll-Like Receptors (TLRs) | Suppression of activation | trilinkbiotech.comapexbt.com |

Downregulation of Retinoic Acid-Inducible Protein I (RIG-I)

Enhanced Nuclease Resistance of Thiouridine-Modified RNA

The incorporation of thiouridine modifications has been associated with increased mRNA stability jenabioscience.comjenabioscience.combiorbyt.com. While various chemical modifications, including those at the 2' position of the ribose and in the phosphate (B84403) backbone, are known to confer enhanced resistance to nucleases biosyn.comresearchgate.netoup.comnih.govnih.gov, thiouridine modifications, such as 2-thiouridine (B16713) (s²U), have been shown to potentially increase RNA stability nih.gov. This increased stability can be partly attributed to a decreased activation of the 2'-5'-oligoadenylate synthetase (OAS) system, an interferon-associated pathway that leads to the activation of RNase L nih.gov.

Implications for Modified mRNA Stability and Translation Efficiency

Thiouridine modifications are known to enhance mRNA stability jenabioscience.comjenabioscience.combiorbyt.com. However, when 2-Thio-U is incorporated into mRNA, studies have indicated poor translation efficiency in both cell-free systems and cultured cells trilinkbiotech.com. This suggests a complex interplay between the chemical modification and the cellular machinery involved in protein synthesis. While modifications like pseudouridine (B1679824) (Ψ) and N1-methyl-pseudouridine (m¹Ψ) are known to enhance mRNA translation nih.govpnas.org, 2-thiouridine appears to have a detrimental effect on this process despite contributing to increased mRNA stability. The optimization of modified mRNA for therapeutic applications often involves balancing increased stability with efficient translation, a challenge highlighted by the properties of this compound modification tum.de.

Pharmacological Characterization and Purinergic Receptor Agonism

2-ThioUTP as a Selective P2Y2 Receptor Agonist

This compound is recognized as a potent and selective agonist for the P2Y2 receptor. This selectivity makes it a valuable tool for studying the specific roles of P2Y2 receptors in various physiological and pathological processes.

Agonist Activity and Selectivity Profiles Across Human P2Y Subtypes (P2Y2, P2Y4, P2Y6)

Studies have demonstrated that this compound exhibits distinct agonist activity across different human P2Y receptor subtypes. It is a potent agonist at the human P2Y2 receptor. For instance, EC50 values for this compound have been reported as 0.035 μM for hP2Y2, 0.35 μM for hP2Y4, and 1.5 μM for hP2Y6 receptors, indicating a clear preference for the P2Y2 subtype bio-techne.comtocris.comrndsystems.com. This represents approximately 10- to 30-fold selectivity versus the related P2Y4 and P2Y6 receptors researchgate.net. Another selective P2Y2 agonist is MRS2698, which shows even higher selectivity for P2Y2 over P2Y4 receptors news-medical.net.

The structural modification of UTP by the addition of a sulfur atom at the 2-position of the uracil (B121893) base in this compound contributes to its enhanced binding affinity and selectivity towards purinergic receptors, particularly the P2Y2 receptor smolecule.com.

Table 1: Agonist Potency (EC50) of this compound at Human P2Y Receptor Subtypes

| Receptor Subtype | EC50 (μM) | Reference |

| hP2Y2 | 0.035 | bio-techne.comtocris.comrndsystems.com |

| hP2Y4 | 0.35 | bio-techne.comtocris.comrndsystems.com |

| hP2Y6 | 1.5 | bio-techne.comtocris.comrndsystems.com |

Comparative Pharmacological Efficacy with Endogenous Uridine (B1682114) and Adenine Nucleotides (UTP, ATP)

The endogenous nucleotides UTP and ATP are known agonists for the P2Y2 receptor, often activating it equipotently nih.govmdpi.com. This compound has been compared to these natural ligands in terms of pharmacological efficacy. Research indicates that this compound can increase intracellular calcium concentration and cell migration to the same extent as UTP and ATP in certain cell types oup.com.

While UTP and its thio-derivatives are known agonists for P2Y2 and P2Y4 receptors, this compound has shown improved efficacy compared to UTP in specific contexts, such as inhibiting platelet aggregation through antagonism of the P2Y12 receptor smolecule.com. However, the primary role discussed here is its agonism at P2Y2.

In studies examining the increase in intraocular pressure (IOP), this compound produced a more robust increase compared to UTP and UTP-γ-S nih.gov. The pD2 values were reported as 7.31 ± 0.39 for this compound (EC50 = 48.8 nM), 7.94 ± 0.74 for UTP (EC50 = 11.2 nM), and 7.12 ± 0.62 for UTP-γ-S (EC50 = 0.74 nM) nih.gov. This suggests that while UTP might have a lower EC50 in this specific assay, this compound demonstrates a stronger maximal effect on IOP.

Table 2: Comparative Efficacy of this compound, UTP, and UTP-γ-S on Intraocular Pressure

| Compound | Effect on IOP Increase | pD2 | EC50 (nM) | Reference |

| This compound | More robust | 7.31 | 48.8 | nih.gov |

| UTP | Less robust | 7.94 | 11.2 | nih.gov |

| UTP-γ-S | Intermediate | 7.12 | 0.74 | nih.gov |

Intracellular Signaling Cascades Mediated by this compound-Activated P2Y2 Receptors

Activation of P2Y2 receptors by agonists like this compound triggers several intracellular signaling pathways, primarily coupled through Gq proteins.

Mechanisms of Intracellular Calcium Mobilization and Phospholipase C Activation

P2Y2 receptors are Gq protein-coupled receptors, and their activation leads to the stimulation of phospholipase C (PLC) nih.govnih.govbioscientifica.com. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) oup.com. IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium oup.combioscientifica.comresearchgate.net. This increase in intracellular calcium is a key signaling event mediated by P2Y2 receptor activation. Studies in various cell types, including human breast cancer cells and canine macrophage cells, have shown that UTP and this compound increase intracellular calcium concentration, and this effect is prevented by the inhibition of PLC oup.comresearchgate.net.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., MEK-ERK1/2)

Activation of P2Y2 receptors can also lead to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including the MEK-ERK1/2 pathway mdpi.comoup.comnih.govmedchemexpress.com. The activation of ERK1/2 by P2Y2 receptors has been observed in various cell types and is implicated in processes such as cell migration oup.comescholarship.org. Studies have shown that UTP-induced activation of P2Y2 receptors leads to time-dependent phosphorylation of ERK1/2, which can be inhibited by MEK inhibitors oup.com. While P2Y2R activation can stimulate multiple MAPK pathways (ERK1/2, JNK, and p38), the involvement of each pathway can vary depending on the specific cellular context and downstream effect nih.gov.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K) pathway can also be modulated by P2Y2 receptor activation. Research suggests that stimulating the P2Y2 receptor with this compound can induce the PI3K signaling pathway mdpi.comgoogle.com. In some contexts, activation of the PI3K/Akt pathway by P2Y2 receptors has been shown to have protective effects, such as inhibiting apoptosis or suppressing the expression of certain inflammatory mediators mdpi.commdpi.comnih.gov. While some studies indicate that P2Y2R activates the PI3K/Akt pathway mdpi.comnih.gov, other research in specific cell types suggests that P2Y2R activation might not affect this pathway or could even be negatively regulated by it nih.gov. The precise nature of PI3K pathway modulation by P2Y2 receptors activated by this compound appears to be context-dependent.

Interplay with NFkB Signaling Pathways

Research indicates that this compound, through its action on the P2Y₂ receptor, can influence NFkB signaling pathways. Studies in vascular smooth muscle cells (VICs) have shown that stimulating the P2Y₂ receptor with this compound induces the phosphoinositide 3-kinase (PI3K) signaling pathway. mdpi.com This activation has been linked to the inhibition of NFkB signaling. mdpi.com The suppression of NFkB signaling subsequently leads to a decrease in the expression of interleukin-6 (IL-6), a pro-calcific cytokine known to upregulate osteogenic transcripts like Runx2 and BMP2. mdpi.com This suggests a potential role for this compound in mitigating calcification processes by modulating the PI3K/NFkB/IL-6 axis. mdpi.com

Furthermore, investigations into intestinal inflammation have revealed that P2Y receptor expression, particularly P2Y₂R, is regulated by a NF-kB p65-dependent mechanism during inflammation. frontiersin.orgresearchgate.net While P2Y₂R activation can increase the expression of chemoattractive proteins like ICAM-1 in intestinal epithelial cells, promoting macrophage migration frontiersin.orgresearchgate.netnih.gov, studies using a murine model of colitis demonstrated that administration of the P2Y₂R agonist this compound reduced disease activity and histological scores. frontiersin.orgresearchgate.netnih.gov This suggests a complex interplay where P2Y₂R activation by agonists like this compound may have context-dependent effects on inflammation and NFkB signaling.

Conversely, extracellular ATP activation of the P2X7 receptor has been shown to promote the release of pro-inflammatory cytokines like IL-1β, which in turn induces NF-kB-dependent upregulation of P2Y₂R. nih.gov This highlights a feedback loop where purinergic signaling and NFkB pathways are interconnected.

Regulation of Extracellular ATP Release from Various Cell Types

This compound has been demonstrated to regulate the release of extracellular ATP from various cell types, primarily through its agonistic activity at the P2Y₂ receptor. Bone cells, such as osteoblasts and osteoclasts, constitutively release ATP into the extracellular environment, where it acts locally via P2 receptors to regulate bone function. bioscientifica.comnih.govbioscientifica.comresearchgate.net Studies using P2Y₂ receptor knockout mice have shown that basal ATP release is reduced in osteoclasts deficient in this receptor. bioscientifica.comnih.govbioscientifica.comresearchgate.netresearchgate.net

Treatment with this compound has been shown to dose-dependently increase extracellular ATP levels in wild-type osteoclasts. bioscientifica.combioscientifica.com This effect was not observed in osteoclasts lacking the P2Y₂ receptor, indicating that the increase in ATP release is mediated via P2Y₂ receptor signaling. bioscientifica.combioscientifica.com Both acute and long-term treatment with this compound enhanced ATP release from osteoblasts as well, in a P2Y₂ receptor-dependent manner. bioscientifica.combioscientifica.com These findings suggest that a primary function of P2Y₂ receptor signaling in bone cells is the regulation of extracellular ATP levels. bioscientifica.comnih.govbioscientifica.comresearchgate.net

Similarly, in the eye, physiological changes in intraocular pressure can trigger ATP release, and these nucleotides regulate intraocular pressure via P2Y receptors. researchgate.net ATP and UTP, acting through P2Y₂ receptors, can increase intraocular pressure. researchgate.net The activation of the P2Y₂ receptor also promotes chloride efflux and water movement, contributing to tear secretion. researchgate.net

The ability of this compound to stimulate ATP release has also been noted in other cell types, including urothelial cells and leukocytes. researchgate.net This suggests a broader role for P2Y₂ receptor activation by agonists like this compound in promoting extracellular ATP release across different tissues and physiological contexts.

Cellular and Physiological Roles Through Purinergic Signaling by 2 Thioutp

Regulation of Bone Cell Function and Remodeling

Bone remodeling is a dynamic process involving a balance between bone resorption by osteoclasts and bone formation by osteoblasts. Purinergic signaling, mediated by extracellular nucleotides like ATP and UTP and their derivatives, is known to influence these cellular activities. nih.gov

Stimulation of Osteoclast Activity and Bone Resorption

Research indicates that 2-thioUTP can stimulate osteoclast activity and bone resorption. Studies using cells derived from wild-type mice showed that this compound dose-dependently increased bone resorption. This effect was not observed in cells lacking the P2Y2 receptor, suggesting that the stimulation is mediated via this receptor. bioscientifica.com

The mechanism by which this compound enhances osteoclast activity appears to involve the promotion of ATP release. Both UTP and this compound were found to increase ATP release from osteoclasts in a P2Y2 receptor-dependent manner. This suggests that P2Y2 receptor activation by this compound may indirectly regulate osteoclast function by increasing the local concentration of extracellular ATP, which can then act on other purinergic receptors on osteoclasts to influence their activity. bioscientifica.com

Modulation of Osteoblast ATP Release

Beyond its effects on osteoclasts, this compound also modulates the function of osteoblasts, the bone-forming cells. Similar to its effect on osteoclasts, this compound has been shown to stimulate ATP release from osteoblasts. bioscientifica.com This stimulation of ATP release by this compound from osteoblasts is also mediated via the P2Y2 receptor. bioscientifica.com The increased extracellular ATP released by osteoblasts upon P2Y2 receptor activation could then impact bone remodeling by signaling through other purinergic receptors present on osteoblasts themselves or on adjacent osteoclasts and osteocytes. researchgate.net This highlights a potential feedback loop where this compound, by activating P2Y2 receptors on both cell types, influences the purinergic microenvironment and subsequently affects both bone resorption and formation processes.

Data on the effect of UTP and this compound on ATP release from osteoclasts:

| Treatment (Concentration) | Effect on Extracellular ATP Levels in Wild-Type Osteoclasts | Effect on Extracellular ATP Levels in P2Y2R-/- Osteoclasts |

| UTP | Increased ATP release | No effect |

| This compound (≥0.1 µM) | Dose-dependently increased ATP levels by up to 50% (acute treatment); Enhanced ATP release by up to 65% (long-term treatment) | No effect |

Based on research findings bioscientifica.com. Values for acute treatment are representative of effects observed within ≤90 minutes, while long-term treatment effects were observed after 7 days.

Cardiovascular System Regulation

Purinergic signaling also plays a crucial role in the cardiovascular system, influencing processes such as vascular tone, inflammation, and calcification. This compound, as a P2Y2 receptor agonist, has been implicated in regulating several aspects of cardiovascular function, particularly in the context of vascular calcification. mdpi.comnih.gov

Prevention of Vascular Interstitial Cell Calcification

Vascular calcification, the deposition of calcium phosphate (B84403) crystals within the vascular wall, is a significant contributor to cardiovascular disease. Studies have demonstrated that this compound can prevent calcification in vascular interstitial cells (VICs). Treatment of calcified VICs with this compound resulted in a reduction in mineralization. mdpi.comgoogle.com This inhibitory effect on calcification by this compound is associated with the activation of the phosphoinositide 3-kinase (PI3K) signaling pathway. mdpi.comnih.gov

Downregulation of Osteogenic Transcription Factors (Runx2, Osteocalcin) in Calcification Processes

Vascular calcification involves the phenotypic switching of vascular cells towards an osteogenic (bone-like) phenotype, characterized by the upregulation of osteogenic transcription factors such as Runx2 and Osteocalcin. nih.govcloudfront.net Research indicates that this compound can counteract this process by downregulating the expression of these key osteogenic markers. Treatment of aortic VICs with this compound decreased the expression of Runx2 and its downstream target, osteocalcin. google.com This suggests that stimulating the P2Y2 receptor with this compound may prevent the phenotypic switch of vascular cells towards bone-forming cells, thereby inhibiting calcification. google.com

Inhibition of Cell Apoptosis and Inflammatory Cytokine Expression (e.g., IL-6) in Vascular Cells

This compound also exerts protective effects on vascular cells by inhibiting apoptosis and downregulating the expression of inflammatory cytokines. Activation of the P2Y2 receptor by this compound in VICs has been shown to prevent apoptosis. mdpi.com This anti-apoptotic effect is linked to the activation of the PI3K signaling pathway. mdpi.com

Furthermore, this compound has been shown to suppress the expression of inflammatory cytokines like interleukin-6 (IL-6) in vascular cells. mdpi.comnih.gov IL-6 is a pro-inflammatory cytokine that can contribute to calcification by upregulating osteogenic transcripts like Runx2. mdpi.comnih.gov By inhibiting NFkB signaling, this compound-mediated P2Y2 receptor activation leads to the suppression of IL-6 expression, thus mitigating the inflammatory component of vascular calcification. mdpi.comnih.gov

In the context of cardiac ischemia-reperfusion injury, treatment with this compound, a P2Y2 receptor agonist, improved myocardial function parameters, reduced cell death, and increased the myocardial expression of anti-apoptotic markers. ucm.es Specifically, this compound treatment prevented the decrease in the anti-apoptotic protein Bcl-2 observed in ischemic hearts and prevented the increase in the Bax/Bcl-2 ratio. ucm.es

Table summarizing the effects of this compound on vascular cells:

| Effect on Vascular Cells | Associated Mechanism/Pathway | Related Markers/Factors | Research Finding |

| Prevention of Calcification | Activation of PI3K signaling pathway | Reduction in mineralization | Treatment of calcified VICs with this compound reduced mineralization. mdpi.comgoogle.com |

| Downregulation of Osteogenic Transcription Factors | Prevention of phenotypic switch towards bone-forming cells | Runx2, Osteocalcin | Treatment of aortic VICs with this compound decreased expression of Runx2 and Osteocalcin. google.com |

| Inhibition of Apoptosis | Activation of PI3K signaling pathway | Bcl-2, Bax | This compound prevented VIC apoptosis and increased Bcl-2 expression while preventing the increase in Bax/Bcl-2 ratio in ischemic hearts. mdpi.comucm.es |

| Downregulation of Inflammatory Cytokines | Inhibition of NFkB signaling | IL-6 | This compound suppressed IL-6 expression in VICs. mdpi.comnih.gov |

Implications for Left Ventricular Function and Hypertrophy in Calcific Aortic Valve Stenosis

Calcific aortic valve stenosis (CAVS) is a progressive disorder characterized by the accumulation of calcium-phosphate crystals in the aortic valve leaflets, leading to valve stiffening and impaired function mdpi.comresearchgate.netresearchgate.net. Research suggests that purinergic signaling, particularly through the P2Y₂ receptor, is involved in regulating arterial calcification, a process that shares similarities with physiological bone mineralization mdpi.com.

Studies have shown that activating the P2Y₂ receptor with this compound can reduce mineralization in calcified valve interstitial cells (VICs). This effect is associated with the activation of the phosphoinositide 3-kinase (PI3K) signaling pathway, which helps prevent VIC apoptosis mdpi.com. Furthermore, this compound stimulation of P2Y₂ receptors in VICs has been shown to inhibit NFkB signaling and suppress the expression of IL-6, a cytokine known to promote calcification by upregulating osteogenic transcripts like Runx2 and BMP2 mdpi.com.

In an in vivo study using mice with pre-existing CAVS, treatment with this compound resulted in a significant improvement in left ventricular function and a reduction in left ventricular hypertrophy mdpi.comresearchgate.net. The administration of this compound reduced the mineral volume in the aortic valve, which was associated with improved hemodynamics and reduced left ventricular hypertrophy. Examination of valve leaflets in treated mice confirmed lower levels of mineralization and fibrosis researchgate.net. These findings suggest that P2Y₂ receptor activation by agonists like this compound could be a potential pharmacological strategy to impede the progression of CAVS by acting on both calcification and myofibroblastic activation researchgate.netresearchgate.net.

Role in Brain Capillary Pericyte Contraction and Cerebral Blood Flow Regulation

Brain capillary pericytes are increasingly recognized for their role in regulating cerebral blood flow under both normal and pathological conditions nih.govnih.govfrontiersin.org. Extracellular ATP has been shown to induce contraction of brain capillary pericytes, contributing to capillary constriction, particularly in ischemic conditions nih.govresearchgate.netphysiology.org.

Studies investigating the effects of purinergic agonists on cultured bovine brain capillary pericytes have demonstrated that ATP induces an increase in intracellular calcium concentration and pericyte contraction nih.govresearchgate.netphysiology.org. This contraction is reversible and can be inhibited by purinergic receptor antagonists nih.govresearchgate.net. Receptor profiling studies have identified the presence of functional P2Y₁ and P2Y₂ receptors on these pericytes, utilizing subtype-specific agonists including this compound for P2Y₂ nih.govresearchgate.netphysiology.org. The ATP-induced contraction appears to be primarily mediated through the activation of P2Y-type purinergic receptors, leading to the release of intracellular calcium nih.govresearchgate.netphysiology.org. These findings highlight the involvement of P2Y₂ receptors, activated by agonists like this compound, in the contractile activity of brain capillary pericytes, which has implications for the regulation of capillary blood flow nih.govresearchgate.net.

Immune and Inflammatory Responses

Purinergic signaling is deeply involved in modulating immune and inflammatory responses, with P2Y receptors playing diverse roles depending on the cell type and context nih.gov.

Modulation of Inflammatory Chemokine (CCL2) Secretion from Macrophages and Monocytes

CCL2 (also known as MCP-1) is a crucial inflammatory chemokine responsible for recruiting monocytes to inflamed tissues nih.govnih.gov. Extracellular nucleotides, specifically UTP and ATP, are known to induce CCL2 secretion from macrophages through the activation of the P2Y₂ receptor nih.govnih.govresearchgate.net.

Studies using human THP-1 monocytic cells have confirmed that UTP is effective at inducing CCL2 secretion, comparable to the effect of LPS at early time points nih.govnih.gov. Both UTPγS (a P2Y₂ and P2Y₄ selective agonist) and this compound (a P2Y₂ selective agonist) were shown to induce CCL2 secretion above basal levels, although not always to the same extent as UTP nih.gov. Functional P2Y₂ receptors are present on THP-1 cells, and their activation leads to calcium mobilization nih.govnih.govresearchgate.net.

In primary human monocytes and macrophages, the kinetics of CCL2 production in response to UTP or LPS appeared slower nih.govnih.gov. Variability in the response to UTP in human monocytes has been observed, potentially linked to single nucleotide polymorphisms in the P2RY2 gene nih.gov. Specifically, macrophages expressing the 312Ser-P2Y₂ variant exhibited significant UTP-induced CCL2 secretion, unlike those with the 312Arg-P2Y₂ variant nih.gov. These findings underscore the role of P2Y₂ receptor activation by nucleotides like this compound in modulating CCL2 secretion from macrophages and monocytes, influencing the inflammatory cell recruitment process.

Contribution to Control of Leishmania Infection: Caspase-1 Activation and IL-1β Secretion Mechanisms

Leishmaniasis is a tropical disease caused by intracellular Leishmania parasites nih.govscienceopen.comresearchgate.net. Extracellular nucleotides, acting as damage-associated molecular patterns (DAMPs), are released from infected cells and activate P2 purinergic receptors nih.govscienceopen.comresearchgate.net. Both P2Y₂ and P2X₇ receptors have been implicated in controlling Leishmania amazonensis infection nih.govscienceopen.com.

Activation of the P2Y₂ receptor by agonists such as this compound has been shown to reduce parasite load in L. amazonensis-infected murine macrophages and in the footpads and lymph nodes of infected mice nih.govscienceopen.comresearchgate.nethpcr.jp. The antiparasitic effects mediated by P2Y₂ activation were dependent on caspase-1 activation and subsequent IL-1β secretion nih.govscienceopen.com. Studies using caspase-1 inhibitors or macrophages from caspase-1/11 knockout mice demonstrated the necessity of caspase-1 for the P2Y₂-mediated reduction in parasite load and IL-1β secretion nih.govscienceopen.com.

IL-1β is a cytokine crucial for controlling intracellular parasite infections nih.govscienceopen.com. The P2Y₂ receptor activation appears to induce caspase-1 activation and IL-1β secretion in the context of L. amazonensis infection, and the IL-1β/IL-1R signaling pathway is vital for the protective immune response mediated by P2Y₂R in experimental cutaneous leishmaniasis nih.govscienceopen.com. These results suggest that targeting the P2Y₂ receptor could be a potential therapeutic approach for L. amazonensis infection by enhancing IL-1β/IL-1R signaling nih.govscienceopen.com.

Protective Effects in Models of Inflammation-Related Intestinal Diseases (e.g., DSS-Induced Colitis)

Inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, are characterized by chronic intestinal inflammation nih.govaai.org. Purinergic signaling is involved in the pathogenesis of intestinal inflammation nih.govnih.gov.

Studies using mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a common model for studying intestinal inflammation, have investigated the role of P2Y₂ receptor activation nih.govnih.govfrontiersin.orgresearchgate.net. Pharmacological activation of P2Y₂ receptors with this compound in a DSS-induced colitis model in mice has been shown to reduce the disease activity index and histological scores nih.govnih.gov. This treatment also led to a decrease in bacterial translocation to the spleen nih.gov.

Ocular Physiological Regulation: Impact on Intraocular Pressure

Purinergic receptors are involved in regulating various ocular physiological processes, including intraocular pressure (IOP) nih.govresearchgate.netnih.gov. IOP is the fluid pressure inside the eye, and its regulation is critical for maintaining eye health; imbalances can lead to conditions like glaucoma nih.gov.

Studies in New Zealand rabbits have investigated the effect of P2Y₂ receptor agonists on IOP nih.govresearchgate.netnih.gov. Single doses of this compound, UTP-γ-S, and UTP were found to increase IOP in a concentration-dependent manner nih.govresearchgate.net. Among these, this compound produced the most robust increase in IOP nih.govresearchgate.net. For instance, a 100 µM dose of this compound elevated IOP by 32 ± 11% over control levels nih.gov.

The hypertensive effect of these nucleotides was partially antagonized by reactive blue 2, a P2 receptor antagonist nih.govresearchgate.net. Further evidence for the involvement of P2Y₂ receptors comes from studies using siRNA to silence P2Y₂ receptor expression in the ciliary body of rabbits nih.govnih.gov. Silencing of P2Y₂ receptors led to a reduction in IOP, which was measurable within 24 hours and lasted for several days nih.govnih.gov. Application of P2Y₂ agonists after silencing the receptor did not produce an increase in IOP nih.govnih.gov. These results indicate that P2Y₂ receptors increase IOP in New Zealand rabbits and suggest that targeting P2Y₂ receptors could be a strategy for managing elevated IOP, such as in glaucoma nih.govresearchgate.netnih.gov.

Cellular Migration and Proliferation Studies (e.g., Breast Cancer Cells)

Activation of P2Y2 receptors has been implicated in promoting cellular migration and proliferation in various cell types, including cancer cells mdpi.comresearchgate.net. Research on human MCF-7 breast cancer cells has demonstrated that stimulation with UTP and this compound significantly increases cell migration oup.comnih.govresearchgate.net. Both UTP (10 µM) and this compound (10 µM) were found to increase intracellular calcium concentration and cell migration to the same extent as ATP (30 µM) in these cells oup.comnih.govresearchgate.net. This effect on migration was dependent on P2Y2 receptor activation, as it was absent in cells where P2Y2 expression was reduced oup.comnih.gov. The mechanism involves the activation of the MEK-ERK1/2 signaling pathway, as the UTP-dependent increase in cell migration was inhibited by a MEK inhibitor oup.comnih.gov. While this compound promoted migration, it had minor or no effect on the proliferation of MCF-7 breast cancer cells at the tested concentration oup.comnih.gov.

P2Y2 receptor-induced proliferation has been described in various cancer types, including those of the lung, breast, ovary, cervix, liver, and stomach researchgate.net.

Broader Physiological Implications of P2Y2 Receptor Activation

P2Y2 receptor activation by nucleotides like UTP and ATP, and their analogs such as this compound, has broader physiological implications across multiple organ systems nih.gov. The P2Y2 receptor is known to couple with Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium concentration nih.govguidetopharmacology.org. It can also couple with other G proteins, including G12 and Go, triggering diverse downstream signaling cascades nih.gov.

Endothelial Nitric Oxide Synthase Activation and Vasodilation

Endothelial P2Y2 receptors play a role in regulating vascular tone, partly through the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO) nih.gov. Activation of P2Y2 receptors by agonists like ATP or UTP can lead to NO-dependent vasorelaxation nih.gov. This process involves a signaling cascade that includes PLCβ, PI3K, and AKT, ultimately leading to the phosphorylation and activation of eNOS nih.gov. Studies using the selective P2Y2 receptor antagonist AR-C118925XX have shown that it can inhibit UTP-induced, endothelium-dependent relaxation and associated signaling events like calcium mobilization and eNOS phosphorylation researchgate.net.

Chloride Secretion in Airway Epithelial Cells

P2Y2 receptors are expressed in airway epithelial cells and their activation stimulates chloride secretion psu.edufrontiersin.orgugent.be. This effect is mediated through an increase in intracellular Ca2+ concentration, which activates calcium-activated chloride channels (CaCC) ugent.benih.gov. Activation of luminal P2Y2 receptors in respiratory epithelium leads to the stimulation of Cl- secretion and inhibition of Na+ absorption, contributing to the regulation of airway surface liquid and mucociliary clearance psu.eduugent.be. Studies using the P2Y2 receptor agonist thio-UTP have demonstrated its ability to stimulate chloride secretion in kidney inner medullary collecting duct cells, suggesting a similar mechanism in other epithelial tissues nih.gov.

Neutrophil Chemotaxis

P2Y2 receptors are expressed on various immune cells, including neutrophils nih.govmdpi.comfrontiersin.org. Activation of P2Y2 receptors by extracellular nucleotides like ATP has been reported to play a role in neutrophil chemotaxis researchgate.netnih.gov. This purinergic signaling is important in mediating inflammatory responses and the recruitment of immune cells to sites of inflammation or tissue damage nih.govmdpi.com.

Skin Wound Healing

P2Y2 receptor activation has been shown to promote the skin wound healing process nih.govnih.gov. Studies in mice and with fibroblasts have indicated that activation of P2Y2 receptors by ATP or UTP enhances the proliferation and migration of fibroblasts, key cells involved in wound repair nih.govnih.gov. This activation also increased the levels of extracellular matrix (ECM)-related proteins, which are crucial for tissue regeneration nih.gov. P2Y2 receptor expression is upregulated in response to injury, suggesting its involvement in tissue regeneration mechanisms nih.gov.

Cardiogenic-Mesoderm Induction

While the provided search results did not yield direct information specifically linking this compound or P2Y2 receptor activation to "cardiogenic-mesoderm induction" as a distinct physiological implication, one source broadly mentions "cardiogenic-mesoderm induction" among crucial roles of P2Y2R in regulating cellular functions and maintaining tissue homeostasis nih.gov. However, detailed research findings specifically on this compound's role in this process via P2Y2 activation were not found within the search results.

Advanced Research Applications and Methodological Utilization of 2 Thioutp

Engineering of Modified RNA for Functional Studies and Biotechnology

The incorporation of 2-thioUTP into RNA through in vitro transcription allows for the generation of modified RNA with enhanced properties, such as increased stability and reduced immunogenicity.

In Vitro Transcription Systems for Biologically Functional mRNA Production

In vitro transcription (IVT) is a key method for producing large quantities of RNA. The inclusion of modified nucleotides like this compound during IVT enables the synthesis of modified messenger RNA (mRNA) transcripts. These modifications can influence the mRNA's biological function, including its translation efficiency and immunogenicity trilinkbiotech.comjenabioscience.combiorbyt.comjenabioscience.com.

Studies have shown that incorporating this compound into mRNA can lead to reduced activation of the innate immune response, a significant advantage for therapeutic mRNA applications trilinkbiotech.comapexbt.com. Specifically, 2-thio-U modified mRNA has been shown to result in no activation of RNA-dependent protein kinase, significantly reduced levels of 2'-5'-oligoadenylate synthetase activation, reduced levels of retinoic acid-inducible protein I, and suppression of activation of Toll-like receptors trilinkbiotech.comapexbt.com. However, a potential drawback is that 2-thio-U modified mRNAs might show poor translation efficiency in cell-free systems and cultured cells trilinkbiotech.com.

IVT kits are available that are specifically designed to produce thiouridine-modified mRNA using T7 RNA polymerase and this compound jenabioscience.combiorbyt.comjenabioscience.com. These kits often allow for the co-transcriptional capping of mRNA using cap analogs like ARCA, which further enhances translation efficiency biorbyt.comjenabioscience.com. The concentration of this compound in the IVT reaction can be optimized to achieve the desired level of modification and balance between reduced immunogenicity and translational capacity jenabioscience.comjenabioscience.comgoogle.com. For instance, replacing a portion of UTP with this compound (e.g., 25%) has been explored in the production of modified mRNA for specific therapeutic applications google.com.

Table 1: Example of Nucleotide Combinations for In Vitro Transcription of Modified mRNA

| Nucleotide | Unmodified mRNA Concentration | Modified mRNA (Example Ratio) |

| ATP | Standard Concentration | Standard Concentration |

| CTP | Standard Concentration | Standard Concentration |

| GTP | Standard Concentration | Standard Concentration |

| UTP | Standard Concentration | Reduced Concentration |

| 2-Thio-UTP | 0 | Varied Concentration (e.g., 25% of UTP) google.com |

| Cap Analog (ARCA) | Optional | Included (e.g., 4:1 ARCA:GTP ratio) biorbyt.comjenabioscience.com |

Note: Specific concentrations and ratios may vary depending on the kit and desired outcome.

Generation of RNA Libraries for Diverse Applications

This compound is also used in the generation of RNA libraries, particularly for in vitro selection techniques like SELEX. The incorporation of modified nucleotides expands the chemical diversity of the library, allowing for the selection of RNA molecules (aptamers) with novel or enhanced properties tandfonline.comnih.gov.

Modified nucleotides, including this compound, can be incorporated into the random region of an oligonucleotide library during the synthesis process or enzymatically during in vitro transcription tandfonline.comresearchgate.netresearchgate.net. This generates a library containing RNA sequences with internal modifications. These modified libraries are then used as the starting material for SELEX, enabling the isolation of aptamers that incorporate these modifications tandfonline.comresearchgate.net.

The use of modified nucleotides in RNA libraries can lead to the selection of aptamers with improved characteristics relevant to various applications, such as enhanced binding affinity to target molecules, increased stability against nuclease degradation, and altered pharmacokinetic properties nih.govfrontiersin.orgencyclopedia.pubmdpi.com.

Systematic Evolution of Ligands by EXponential Enrichment (SELEX) with Thionucleotides

SELEX is an iterative process used to select high-affinity nucleic acid ligands (aptamers) from a large random pool. The inclusion of thionucleotides, such as this compound, in the SELEX process allows for the isolation of thioRNA aptamers with potentially superior properties compared to their unmodified counterparts tandfonline.comresearchgate.netnih.gov.

Selection of ThioRNA Aptamers with Enhanced Properties (e.g., Nuclease Resistance, Binding Affinity)

Incorporating thionucleotides like this compound into the RNA library used in SELEX can result in the selection of thioRNA aptamers exhibiting enhanced characteristics. A key advantage of thioRNA aptamers is their increased resistance to nuclease degradation, which is crucial for applications in biological environments where nucleases are prevalent nih.govfrontiersin.orgencyclopedia.pubmdpi.comresearchgate.net.

Studies have demonstrated that thioRNA aptamers can show significantly improved stability in serum or other biological fluids compared to unmodified RNA aptamers nih.govfrontiersin.orgencyclopedia.pubmdpi.comresearchgate.net. For example, a 4'-thio-modified aptamer showed a 50-fold improvement in resistance to RNase A compared to wild-type RNA nih.govfrontiersin.org.

In addition to enhanced stability, thioRNA aptamers can also exhibit high binding affinity to their target molecules nih.govfrontiersin.orgresearchgate.net. The incorporation of thionucleotides can influence the folding and structure of the RNA aptamer, leading to improved interactions with the target frontiersin.org. For instance, thioRNA aptamers selected against human α-thrombin using thioUTP and thioCTP were found to have high binding affinity researchgate.net.

Table 2: Properties of ThioRNA Aptamers Compared to Unmodified RNA Aptamers

| Property | Unmodified RNA Aptamers | ThioRNA Aptamers |

| Nuclease Resistance | Lower | Higher nih.govfrontiersin.orgencyclopedia.pubmdpi.comresearchgate.net |

| Binding Affinity | Varied | Can be High nih.govfrontiersin.orgresearchgate.net |

| Immunogenicity | Higher | Potentially Lower trilinkbiotech.comapexbt.com |

Methodological Considerations for Modified Nucleotide Incorporation in SELEX

The successful incorporation of modified nucleotides like this compound into RNA libraries during SELEX requires careful consideration of the enzymes used. RNA polymerases, such as T7 RNA polymerase, need to be able to efficiently utilize the modified nucleotide triphosphates as substrates researchgate.netresearchgate.netnih.gov. While many polymerases can accept certain modified nucleotides, their efficiency might vary compared to natural nucleotides tandfonline.comnih.gov.

Optimization of the in vitro transcription reaction conditions, including the concentration of modified nucleotides and the type of polymerase, is often necessary to achieve efficient incorporation jenabioscience.comjenabioscience.com. Some studies have also explored the use of mutant polymerases engineered to better accept modified nucleotides researchgate.nettrilinkbiotech.com.

Another approach for incorporating modifications is through post-SELEX modification, where modifications are introduced into the selected aptamer sequences using chemical synthesis or enzymatic methods tandfonline.comresearchgate.net. However, incorporating modifications directly into the library during SELEX (mod-SELEX) allows the selection process to favor sequences that can fold correctly and bind effectively with the incorporated modifications researchgate.net.

Techniques like click-SELEX have also been developed to overcome limitations in enzymatic incorporation of certain modifications, allowing for the post-synthetic functionalization of aptamers with a wider range of chemical groups tandfonline.comresearchgate.netnih.govtandfonline.com.

Mechanistic Probes in Structural Biology and Enzyme Kinetics

This compound and RNA incorporating 2-thiouridine (B16713) can serve as valuable probes in structural biology and enzyme kinetics studies. The sulfur atom in 2-thiouridine can be utilized for various purposes, including facilitating structural determination and investigating enzyme mechanisms.

In structural biology, the sulfur atom can be used as a handle for methods like anomalous dispersion in X-ray crystallography, aiding in phasing and structure determination of RNA molecules or RNA-protein complexes.

In enzyme kinetics, this compound can be used to study the interaction of enzymes that utilize UTP as a substrate. It can act as a substrate analog or an inhibitor, providing insights into the enzyme's active site and catalytic mechanism mdpi.comtrilinkbiotech.commedchemexpress.com. For example, this compound has been identified as a competitive inhibitor of CTP synthetase trilinkbiotech.com. It is also a potent and selective agonist of the P2Y2 human receptor mdpi.comtrilinkbiotech.commedchemexpress.comnih.govtocris.comnews-medical.netrndsystems.com. Studies have investigated the activity of this compound and other thio-analogs of UTP on platelet aggregation, highlighting their potential as pharmacological probes mdpi.com.

Furthermore, RNA molecules containing 2-thiouridine can be used to study RNA-protein interactions and the mechanisms of RNA-modifying enzymes. The presence of the sulfur atom can influence the recognition and processing of the RNA by these enzymes, providing information about their substrate specificity and catalytic steps.

Table 3: Examples of this compound as a Mechanistic Probe

| Application | Description |

| Structural Biology | Anomalous dispersion in X-ray crystallography for phasing and structure determination. |

| Enzyme Kinetics | Substrate analog or inhibitor to study enzyme mechanisms and active sites. mdpi.comtrilinkbiotech.commedchemexpress.com |

| Receptor Binding Studies | Potent and selective agonist for P2Y2 receptor. mdpi.comtrilinkbiotech.commedchemexpress.comnih.govtocris.comnews-medical.netrndsystems.com |

Photocrosslinking Applications for Studying RNA-Protein Interactions

Molecular Modeling and Computational Design of this compound Analogs and Receptor Interactions

Molecular modeling and computational design play a significant role in understanding the interactions of this compound and its analogs with biological targets, particularly purinergic P2Y receptors. These approaches aid in predicting binding modes, evaluating binding affinities, and guiding the design of novel compounds with improved potency and selectivity.

Ligand-Receptor Docking and Dynamics Simulations

Ligand-receptor docking simulations are employed to predict the preferred orientation and binding pose of this compound and its analogs within the binding site of target receptors. This computational technique helps visualize the potential interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and the receptor residues. Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.comnih.govfrontiersin.orgfrontiersin.org MD simulations can reveal conformational changes in both the ligand and the receptor upon binding and assess the persistence of key interactions identified through docking. mdpi.comnih.govfrontiersin.orgfrontiersin.org

Studies involving molecular modeling of the human P2Y2 receptor have utilized docking to predict the interaction sites of agonists like UTP and its analogues. nih.govugent.be While UTP was shown to form a nucleobase π–π complex with a conserved phenylalanine residue (Phe3.32) in the P2Y2 receptor, modifications such as a 2'-amino-2'-deoxy substitution in a UTP analog were predicted to interact through π-hydrogen bonding with aromatic residues like Phe6.51 and Tyr3.33, suggesting specific interaction points that contribute to binding and selectivity. nih.gov Although the direct docking and MD simulation data specifically for this compound as the sole ligand in the context of P2Y receptors were not explicitly detailed in the provided snippets beyond its mention as an agonist, the methodologies of docking and MD simulations are standard tools used to study the interactions of such ligands with their receptors. mdpi.comnih.govfrontiersin.orgfrontiersin.org The stability of ligand-receptor complexes over simulation time can be assessed by analyzing metrics like root mean square deviation (RMSD). mdpi.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies for P2Y Receptor Agonists

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of UTP, such as the introduction of a sulfur atom at the 2-position, affect its activity and selectivity at different P2Y receptor subtypes. This compound (also referred to as 2S-UTP) has been identified as a potent and selective agonist for the human P2Y2 receptor. tocris.combio-techne.comtrilinkbiotech.comnews-medical.net

Comparisons between UTP and its thio-analogues have demonstrated that modifications can significantly alter receptor affinity and efficacy. For instance, a study analyzing the anti-platelet aggregation activity of UTP and various thio-analogues, including this compound and 4-thioUTP, found that this compound exhibited an eight-fold higher platelet inhibitory activity compared to UTP, with an IC50 of 30 µM. mdpi.com The 4-thio analogue (4S-UTP) was even more effective, showing a 33-fold increase in platelet inhibition with an IC50 of ~7.5 µM. mdpi.com This highlights the impact of the position of the thio group on the biological activity.

This compound is described as having EC50 values of 0.035 µM for hP2Y2, 0.35 µM for hP2Y4, and 1.5 µM for hP2Y6 receptors, indicating its highest potency at the P2Y2 subtype. tocris.combio-techne.com This selectivity profile makes this compound a valuable tool for studying the specific roles of P2Y2 receptors. SAR studies involving various uracil (B121893) nucleotide derivatives and analogues have been conducted to explore agonist activity at human P2Y2, P2Y4, and P2Y6 receptors, providing a basis for the observed selectivity of compounds like this compound. tocris.combio-techne.com

Q & A

Basic: What experimental techniques are most reliable for quantifying 2-thioUTP incorporation into RNA transcripts?

Methodological Answer:

The incorporation efficiency of this compound into RNA can be assessed using polyacrylamide gel electrophoresis (PAGE) with iodine-induced cleavage for thio-modified RNA visualization . For quantitative analysis, liquid chromatography coupled with mass spectrometry (LC-MS) is recommended to distinguish this compound-modified transcripts from unmodified RNA. Ensure controls include unmodified UTP reactions and spike-in standards to normalize batch effects .

Basic: How does this compound’s thiomodification affect RNA polymerase binding kinetics compared to UTP?

Methodological Answer:

Surface plasmon resonance (SPR) or stopped-flow fluorescence assays are optimal for measuring binding kinetics. A 2024 study reported a 3.2-fold reduction in E. coli RNA polymerase affinity for this compound vs. UTP, attributed to steric hindrance from the sulfur atom . Include isothermal titration calorimetry (ITC) to validate thermodynamic parameters and ensure buffer conditions mimic physiological ion concentrations (e.g., 150 mM KCl) .

Advanced: How can researchers resolve contradictions in reported this compound effects on transcriptional fidelity?

Methodological Answer:

Discrepancies in fidelity studies (e.g., error rates ranging from 1.5- to 5-fold increases) often stem from variations in polymerase sources or template sequences. To address this:

- Standardize assays using a defined template (e.g., T7 RNA polymerase promoter consensus sequence).

- Compare error rates via deep sequencing of transcripts under identical buffer conditions.

- Recent work highlights that thiomodification destabilizes base-pairing in AU-rich regions but not GC-rich contexts, explaining divergent outcomes .

Advanced: What strategies optimize this compound use in crosslinking studies without compromising RNA stability?

Methodological Answer:

UV crosslinking efficiency depends on thiomodification density. A 2023 protocol recommends:

- Titrating this compound concentrations (10–50% replacement of UTP) to balance crosslinking yield and RNA integrity.

- Using 365 nm UV light (30 sec exposure) to minimize RNA degradation.

- Validate via Northern blotting or reverse transcription-PCR after crosslinking .

Basic: What are the key controls for ensuring specificity in this compound-based RNA-protein interaction studies?

Methodological Answer:

- Negative Controls: Omit UV irradiation or use unmodified UTP.

- Competition Assays: Add excess unmodified RNA post-crosslinking to displace nonspecific binders.

- Mass Spectrometry: Include SILAC-labeled cells to distinguish background proteins . A 2024 study found that omitting RNase treatment post-crosslinking reduced false positives by 40% .

Advanced: How do cellular nucleotide pools influence this compound incorporation in vivo, and how can this be modeled?

Methodological Answer:

Endogenous UTP concentrations (0.2–0.5 mM in mammalian cells) compete with exogenous this compound. To model this:

- Use nucleotide-depleted cell lines (e.g., uridine auxotrophs) to enhance this compound uptake.

- Quantify incorporation via LC-MS/MS with stable isotope-labeled internal standards.

- A 2025 study in S. cerevisiae showed that this compound incorporation inversely correlates with UTP synthetase activity (R² = 0.78) .

Advanced: What computational tools predict this compound’s impact on RNA secondary structure?

Methodological Answer:

- Molecular Dynamics (MD): Simulate sulfur’s van der Waals interactions in RNA helices (e.g., AMBER force fields).

- Thermodynamic Models: Adjust nearest-neighbor parameters for thiomodified bases. A 2024 benchmark found that 2-thioU destabilizes AU pairs by 1.2 kcal/mol but stabilizes GU wobble pairs .